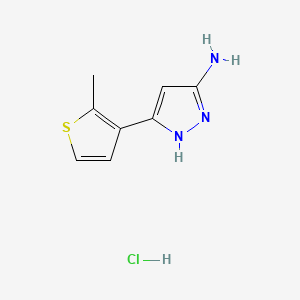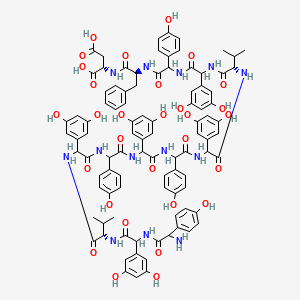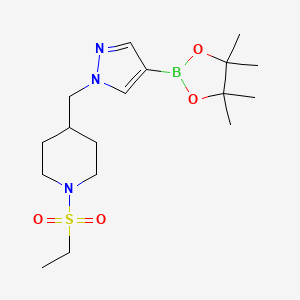
3-Amino-5-(2-methyl-3-thienyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(2-methyl-3-thienyl)pyrazole Hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a thienyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2-methyl-3-thienyl)pyrazole Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate reagent to yield the pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-(2-methyl-3-thienyl)pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thienyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and thienyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3-Amino-5-(2-methyl-3-thienyl)pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(2-methyl-3-thienyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and thienyl ring play crucial roles in binding to these targets, leading to modulation of their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-methylpyrazole: Similar structure but lacks the thienyl group.
5-Amino-3-(2-thienyl)pyrazole: Similar but with different substitution patterns.
3-Amino-5-(3-thienyl)pyrazole: Positional isomer with the thienyl group at a different position
Uniqueness
3-Amino-5-(2-methyl-3-thienyl)pyrazole Hydrochloride is unique due to the specific positioning of the thienyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific fields .
Propiedades
Fórmula molecular |
C8H10ClN3S |
|---|---|
Peso molecular |
215.70 g/mol |
Nombre IUPAC |
5-(2-methylthiophen-3-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3S.ClH/c1-5-6(2-3-12-5)7-4-8(9)11-10-7;/h2-4H,1H3,(H3,9,10,11);1H |
Clave InChI |
RVBSIOBVTVDTDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CS1)C2=CC(=NN2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)





![Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719149.png)





